molecular formula C15H14BrN3O2 B3830868 N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

Cat. No.: B3830868
M. Wt: 348.19 g/mol
InChI Key: HLVSWXUJIYPMQZ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide typically involves the condensation of 4-bromobenzaldehyde with 6-(hydroxymethyl)pyridine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)pyridine: Shares the bromophenyl and pyridine moieties but lacks the carboxamide group.

    N-[(Z)-1-(4-bromophenyl)ethylideneamino]-3,4-dimethylbenzamide: Similar structure but with different substituents on the benzene ring.

Uniqueness

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide is unique due to the presence of the hydroxymethyl and carboxamide groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-10(11-2-5-13(16)6-3-11)18-19-15(21)12-4-7-14(9-20)17-8-12/h2-8,20H,9H2,1H3,(H,19,21)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSWXUJIYPMQZ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=C(C=C1)CO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CN=C(C=C1)CO)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 2
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 3
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 5
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide
Reactant of Route 6
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.